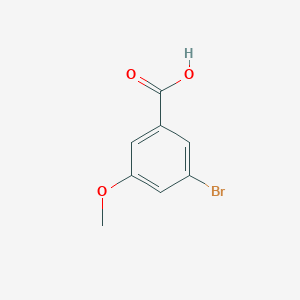

Ácido 3-bromo-5-metoxibenzoico

Descripción general

Descripción

3-Bromo-5-methoxybenzoic acid , with the chemical formula C8H7BrO3 , is a compound belonging to the class of benzoic acids. It is characterized by the presence of a bromine atom at the 3-position and a methoxy group (–OCH3) at the 5-position on the benzene ring. The molecular weight of this compound is approximately 231.04 g/mol .

Molecular Structure Analysis

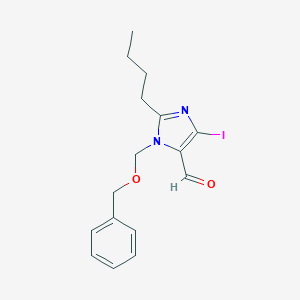

The molecular structure of 3-Bromo-5-methoxybenzoic acid consists of a benzene ring substituted with a bromine atom and a methoxy group. The IUPAC name for this compound is 3-bromo-5-methoxybenzoic acid . The SMILES notation is COC1=CC(Br)=CC(=C1)C(O)=O .

Chemical Reactions Analysis

While the complete mechanism of action of 3-Bromo-5-methoxybenzoic acid remains an active area of research, it is believed to act as an electron donor, facilitating molecular reactions by donating electrons to other molecules .

Aplicaciones Científicas De Investigación

Cultivo celular y transducción

En cultivo celular y transducción, el ácido 3-bromo-5-metoxibenzoico sirve como un agente modulador de la permeabilidad de la membrana celular. Esto facilita la transferencia eficiente de material genético a las células, lo cual es crucial para la terapia génica y la investigación en biología molecular .

Terapia celular y génica

Este compuesto ha demostrado potencial en la terapia celular y génica como molécula portadora. Ayuda en la entrega de genes terapéuticos a las células diana, desempeñando un papel fundamental en el tratamiento de trastornos genéticos .

Cromatografía

El ácido 3-bromo-5-metoxibenzoico se utiliza en cromatografía como un estándar o compuesto de referencia debido a sus propiedades químicas distintas. Ayuda en la calibración de los equipos y garantiza la precisión de los resultados analíticos .

Pruebas moleculares

En las pruebas moleculares, el compuesto se emplea en la preparación de reactivos y controles. Es particularmente útil en ensayos que requieren un compuesto bromado para fines de detección o cuantificación .

Espectroscopia, análisis elemental e isotópico

Las propiedades espectrales únicas del compuesto lo hacen adecuado para su uso en espectroscopia y análisis elemental. Puede actuar como un trazador o un agente de contraste, proporcionando señales claras para la detección y cuantificación de elementos e isótopos .

Síntesis de derivados del ácido benzoico

El ácido 3-bromo-5-metoxibenzoico es un precursor en la síntesis de varios derivados del ácido benzoico. Estos derivados tienen aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales.

Investigación de agentes terapéuticos

La investigación sugiere que los derivados del ácido 3-bromo-5-metoxibenzoico podrían ser agentes terapéuticos potenciales para el tratamiento del cáncer. Su estructura permite la exploración de nuevos fármacos candidatos con propiedades antimicrobianas y antiinflamatorias.

Mecanismo De Acción

Mode of Action

It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-Bromo-5-methoxybenzoic acid may interact with its targets through a similar mechanism.

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s lipophilicity and water solubility suggest that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-methoxybenzoic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage conditions . Furthermore, its action and efficacy may be influenced by the pH and the presence of other compounds in the environment .

Propiedades

IUPAC Name |

3-bromo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXJBCHYVUGXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398888 | |

| Record name | 3-bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157893-14-6 | |

| Record name | 3-bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

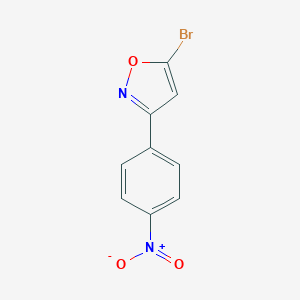

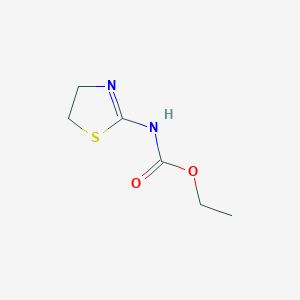

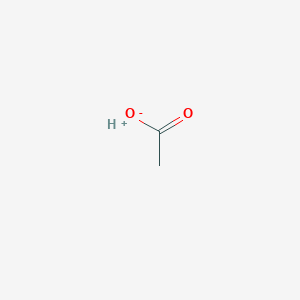

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)

![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)

![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)

![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)